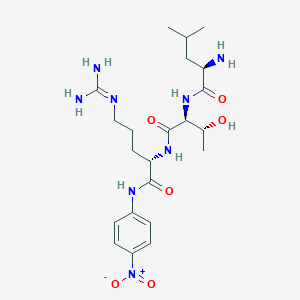

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, also known as LTA4H inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to inhibit the activity of the enzyme leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

Wissenschaftliche Forschungsanwendungen

Substrate for Tryptase ϵ/PRSS22

The compound H-D-Leu-Thr-Arg-pNA is a preferred substrate of the human epithelium serine protease tryptase ϵ/PRSS22 . Tryptase ϵ is a member of the chromosome 16p13.3 family of human serine proteases that is preferentially expressed by epithelial cells .

Role in Fibrinolysis

Tryptase ϵ plays a prominent role in fibrinolysis and other urokinase-type plasminogen activator (uPA)-dependent reactions in the lung . The ability of tryptase ϵ to activate uPA in the presence of varied protease inhibitors suggests its significant role in these processes .

Role in Cell Migration

Tryptase ϵ can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix . This suggests a potential role of H-D-Leu-Thr-Arg-pNA in studying cell migration.

Study of Protease Activity

The compound is used in the study of protease activity. For instance, the ability of the C-9A/C90A/C112A mutant to cleave H-D-Leu-Thr-Arg-pNA was significantly reduced relative to the C90A mutant . This indicates that the physical retention of the conserved propeptide is necessary for optimal enzymatic activity of processed tryptase ϵ .

Substrate for Recombinant Human Tryptases

H-D-Leu-Thr-Arg-pNA is a chromogenic substrate cleaved by recombinant human tryptases ε (PRSS22) and γ (transmembrane tryptase, TMT) . This makes it useful in the study of these specific tryptases.

Role in Serine Protease Research

The compound is used in the research of serine proteases. The PRSS22 gene, which encodes a member of the trypsin family of serine proteases, preferentially cleaves the synthetic substrate H-D-Leu-Thr-Arg-pNA .

Wirkmechanismus

Target of Action

The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .

Mode of Action

H-D-Leu-Thr-Arg-pNA preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .

Biochemical Pathways

The activation of PRSS22 by H-D-Leu-Thr-Arg-pNA affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .

Result of Action

The result of H-D-Leu-Thr-Arg-pNA’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .

Action Environment

The action, efficacy, and stability of H-D-Leu-Thr-Arg-pNA can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Leu-Thr-Arg-pNA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)

![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)